5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5H-Dibenz(b,f)azepine, which is a tricyclic amine.
Hydrohalogenation: A key step involves the hydrohalogenation of ethynylaniline, which proceeds in a syn-selective manner without forming any detectable over-addition product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors to carry out the hydrohalogenation and arylation steps.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving halogenation and arylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine and arylating agents such as aryl halides are employed.
Major Products
N-oxides: Formed through oxidation reactions.
Reduced Forms: Obtained via reduction reactions.
Arylated Products: Resulting from substitution reactions.
Scientific Research Applications
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors and ion channels in the nervous system.
Pathways Involved: It modulates neurotransmitter release and reuptake, leading to its anticonvulsant and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: 5H-Dibenz(b,f)azepine-5-carboxamide, used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide, a derivative of carbamazepine with similar uses.
Imipramine N-oxide: A related compound with similar structural features.
Uniqueness
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets, leading to its unique pharmacological profile .
Properties
CAS No. |
85008-95-3 |
---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-benzo[b][1]benzazepin-11-yl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19(2)13-14-20-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)20;/h3-12H,13-14H2,1-2H3;1H |
InChI Key |
KPXYTCYVYMAZAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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